In Vitro H⁺/K⁺-ATPase Inhibition: IC₅₀ Value Compared with Esomeprazole
Azeloprazole irreversibly inhibits porcine gastric H⁺/K⁺-ATPase activity with an IC₅₀ of 0.28 µM under acidic conditions, a potency benchmark that, when paired with in vivo data, translates to 2.3-fold greater potency than esomeprazole in acute acid suppression [1].
| Evidence Dimension | Enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.28 µM |
| Comparator Or Baseline | Esomeprazole (no direct IC₅₀ in same study; potency ratio derived from in vivo ED₅₀) |
| Quantified Difference | 2.3-fold greater potency (based on in vivo ED₅₀) |
| Conditions | Pig gastric vesicles with acidic internal environment |
Why This Matters
This quantitative potency, combined with the 2.3× in vivo advantage, supports the use of azeloprazole as a higher-efficiency PPI in preclinical models requiring robust acid suppression.
- [1] Kodama K, Fujisaki H, Kubota A, et al. E3710, a new proton pump inhibitor, with a long-lasting inhibitory effect on gastric acid secretion. J Pharmacol Exp Ther. 2010;334(2):395-401. doi:10.1124/jpet.110.167783. View Source
